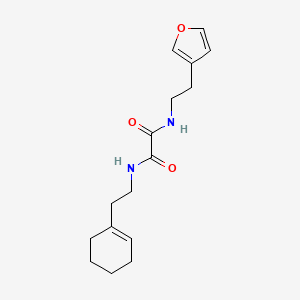

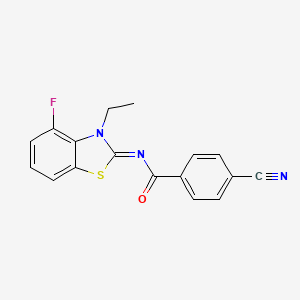

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acid consists of a three-membered carbon ring (cyclopropane) attached to a carboxylic acid group .Chemical Reactions Analysis

1-Aminocyclopropane-1-carboxylic acid (ACC) is the precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .Physical And Chemical Properties Analysis

In its pure form, cyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a melting point of 48-52°C and a boiling point of 182-184°C . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .Aplicaciones Científicas De Investigación

Phytohormone Profiling

ACC is used in the profiling of phytohormones in plants like Arabidopsis . It facilitates the analysis of 15 compounds by liquid chromatography coupled with tandem mass spectrometry . This method enables a very straightforward approach for indirect ethylene study and explores how it interacts, based on content levels, with other phytohormonal groups in plants .

Ethylene Precursor

ACC acts as the direct precursor of the gaseous phytohormone ethylene . Ethylene controls many processes affecting plant growth and is involved in important traits regulation like fruit ripening, seed germination, abscission, senescence, flooding responses .

ACC Synthesis Regulation

The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . The elevated ethylene production results in a negative feedback on the system 1 pathway, reducing LE-ACS1A and LE-ACS6 expression .

ACC Transport

ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses . The identification of a first ACC transporter has been a recent advance in this field .

ACC Conjugation and Deamination

ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase . This process is crucial for the regulation of ACC levels in the plant.

ACC as an Ethylene-Independent Signal

There is evidence for a role of ACC as an ethylene-independent signal . An analysis of cell elongation in roots treated with the cellulose biosynthesis inhibitor isoxaben provided further support that ACC acts as a signal .

Mecanismo De Acción

Target of Action

The primary target of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is the ethylene biosynthesis pathway in plants . This compound is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene .

Mode of Action

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid interacts with its targets by acting as a precursor to ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

The affected pathway is the ethylene biosynthesis pathway . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .

Pharmacokinetics

Acc, the central molecule of ethylene biosynthesis, is known to be transported throughout the plant over short and long distances . This suggests that 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid may have similar transport properties.

Result of Action

The molecular and cellular effects of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid’s action are primarily related to its role as a precursor to ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes linked to vegetative plant growth, seed germination, fruit ripening, leaf and flower senescence, and abscission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues . For example, ethylene production increases significantly during processes such as seed germination, fruit ripening, leaf and flower senescence, and abscission .

Propiedades

IUPAC Name |

1-(propan-2-yloxymethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)11-5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWBZXAVVXFENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)

![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)

![3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2810670.png)

![2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid](/img/structure/B2810673.png)

![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)